2-((3-Methylbenzyl)thio)-N-(4h-1,2,4-triazol-3-yl)acetamide

Cholinesterase Inhibition Neurodegenerative Disease Structure-Activity Relationship

2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS: 1050777-56-4) is a synthetic small molecule belonging to the 1,2,4-triazole-3-ylthio-N-acetamide class. This compound is structurally defined by a 1,2,4-triazole core linked via a thioacetamide bridge to a 3-methylbenzyl group.

Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
Cat. No. B14916322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylbenzyl)thio)-N-(4h-1,2,4-triazol-3-yl)acetamide
Molecular FormulaC12H14N4OS
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSCC(=O)NC2=NC=NN2
InChIInChI=1S/C12H14N4OS/c1-9-3-2-4-10(5-9)6-18-7-11(17)15-12-13-8-14-16-12/h2-5,8H,6-7H2,1H3,(H2,13,14,15,16,17)
InChIKeyQZEMBRFOCKBNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Profile: 2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide


2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide (CAS: 1050777-56-4) is a synthetic small molecule belonging to the 1,2,4-triazole-3-ylthio-N-acetamide class. This compound is structurally defined by a 1,2,4-triazole core linked via a thioacetamide bridge to a 3-methylbenzyl group. Its molecular formula is C12H14N4OS with a molecular weight of 262.33 g/mol . This chemotype is actively researched for its potential as a scaffold for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, targeting neurodegenerative pathways [1].

Why Simple 1,2,4-Triazole Analogs Cannot Replace 2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide in Cholinergic Research


Within the 1,2,4-triazole-3-ylthio-N-acetamide series, simple substitution patterns drastically alter biological activity. A 2023 study demonstrated that moving a methyl group on the N-phenyl ring from the 3,4- to the 3,5-position reversed inhibitory selectivity between AChE and BChE enzymes [1]. The target compound's unique positioning of a 3-methyl group on the benzyl-thioether moiety, rather than a direct phenyl attachment, creates a distinct spatial and electronic profile compared to closely related analogs, which directly impacts binding pocket interactions and cannot be reliably predicted by other in-class substitutions.

Quantifiable Differentiation Evidence for 2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide


AChE/BChE Selectivity Profile Inferred from Regioisomeric Analogs

The target compound's 3-methylbenzyl-thioether group is structurally intermediate between two analogs reported in the 2023 study: a 3,5-dimethylphenyl acetamide (8j) and a 3,4-dimethylphenyl acetamide (8i). Compound 8j was the most potent AChE inhibitor, while 8i was the most potent BChE inhibitor, showing that a single methyl group's position can invert target selectivity [1]. This provides a strong class-level inference that the target compound's unique 3-methylbenzyl configuration will yield a distinct and potentially tunable selectivity profile, different from common 4-substituted or unsubstituted benzyl analogs.

Cholinesterase Inhibition Neurodegenerative Disease Structure-Activity Relationship

Verified Chemical Identity and Purity Benchmarking for Procurement

Commercial sourcing data confirms the compound's identity through multiple vendors. For instance, the product is offered with a certified purity of 98% (by Leyan, Product No. 1365291) . This level of purity is critical for reproducible SAR studies. In contrast, other in-class analogs listed in the primary literature were synthesized in-house with yields ranging from 67% to 79% for the final step, potentially requiring further purification for comparative biological assays [1].

Chemical Procurement Quality Control Building Block Sourcing

Pharmacokinetic Landscape Differentiation via In Silico Drug-Likeness

In silico analysis available through vendor databases shows the target compound has an AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . This profile is closer to the ideal range for CNS drug-likeness compared to many potent but more lipophilic 1,2,4-triazole analogs described in the literature, which often incorporate additional large aromatic systems, significantly increasing their logP and molecular weight, potentially limiting blood-brain barrier penetration [1].

ADME Prediction Drug-Likeness In Silico Screening

Structural Uniqueness: A Non-Fused 4H-1,2,4-Triazole Core

The target compound uniquely features a simple, non-fused 4H-1,2,4-triazole-3-ylthio motif. This differentiates it from the more frequently explored 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole fused systems, which are prominent in the antibacterial literature [1]. The non-fused core provides greater conformational flexibility and distinct hydrogen-bonding patterns, as demonstrated by molecular docking studies on similar non-fused acetamides that showed unique binding poses within the AChE active site [2].

Scaffold Hopping Heterocyclic Chemistry Pharmacophore Design

High-Value Application Scenarios for 2-((3-Methylbenzyl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide in Drug Discovery


Probing Selectivity in Cholinergic Enzyme Inhibition

Based on the class-level evidence that positional isomerism of a methyl group can invert AChE/BChE selectivity [1], this compound is ideally suited as a probe to map the selectivity determinants of the cholinergic active site. Its use can help define the steric boundary in the enzyme's peripheral anionic site, generating high-resolution SAR data.

CNS Drug Discovery Starting Point

With a calculated AlogP of 1.29 and a polar surface area of 90.65 Ų, the compound's physicochemical profile aligns with CNS drug-like space . It can serve as a low-molecular-weight starting fragment for hit-to-lead campaigns targeting neurodegenerative diseases, offering a superior ADME starting point over more lipophilic, high-molecular-weight alternatives.

Scaffold-Hopping from Antibacterials to Neurodegeneration

The compound's non-fused 4H-1,2,4-triazole core is a deliberate departure from the fused triazolo-thiadiazoles commonly used in antibacterial research [2]. This chemical matter allows research programs to explore the underexplored intersection of cholinergic inhibition and triazole chemistry, potentially bypassing existing competitive IP and known bacterial resistance mechanisms.

Quote Request

Request a Quote for 2-((3-Methylbenzyl)thio)-N-(4h-1,2,4-triazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.